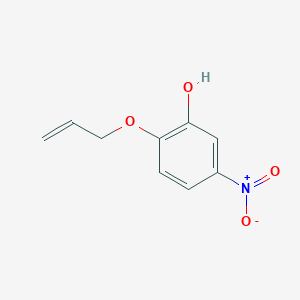

5-Nitro-2-(prop-2-en-1-yloxy)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2-prop-2-enoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h2-4,6,11H,1,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPVPRIFBMBJAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 5 Nitro 2 Prop 2 En 1 Yloxy Phenol

Retrosynthetic Analysis and Design of Synthetic Routes for 5-Nitro-2-(prop-2-en-1-yloxy)phenol

A retrosynthetic analysis of this compound reveals two principal disconnection points, leading to two primary synthetic strategies. The first involves the disconnection of the C-O ether bond, suggesting an O-alkylation of a nitrophenol precursor. The second approach involves the disconnection of the C-N bond, pointing towards the nitration of a phenolic ether.

Strategy 1: O-Alkylation of a Nitrophenol

This strategy begins with a suitable nitrophenol, which is then O-alkylated using an allyl halide. The key challenge in this approach is the regioselective alkylation of the desired hydroxyl group, especially if starting from a dihydroxynitrobenzene derivative.

Strategy 2: Nitration of a Phenolic Ether

This alternative route starts with the synthesis of 2-(prop-2-en-1-yloxy)phenol, which is subsequently nitrated. The critical aspect of this strategy is controlling the regioselectivity of the nitration to favor the formation of the 5-nitro isomer.

O-Alkylation Strategies for Phenolic Oxygen Functionalization

The formation of the ether linkage is a cornerstone of one of the primary synthetic routes to this compound. This is typically achieved through the O-alkylation of a phenolic precursor.

The Williamson ether synthesis is a classic and widely used method for preparing ethers. byjus.commasterorganicchemistry.com It involves the reaction of an alkoxide with a primary alkyl halide. byjus.com In the context of synthesizing this compound, this would involve the deprotonation of a nitrophenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an allyl halide. youtube.com

The reaction is typically carried out in the presence of a base to deprotonate the phenol (B47542). Common bases include sodium hydride (NaH) or potassium carbonate (K2CO3). The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed. byjus.com The reaction temperature can range from room temperature to elevated temperatures to facilitate the reaction. byjus.com

For phenols, the Williamson ether synthesis is particularly effective due to the increased acidity of the phenolic proton. youtube.com The reaction proceeds via an SN2 mechanism, meaning it works best with primary alkyl halides like allyl bromide or allyl chloride. masterorganicchemistry.com

Table 1: Typical Reaction Parameters for Williamson Ether Synthesis of Phenolic Ethers

| Parameter | Condition | Rationale |

|---|---|---|

| Base | NaH, K2CO3, NaOH | Deprotonation of the phenol to form the more nucleophilic phenoxide. |

| Alkylating Agent | Allyl bromide, Allyl chloride | Primary halides are optimal for the SN2 reaction mechanism. masterorganicchemistry.com |

| Solvent | DMF, Acetonitrile, Acetone (B3395972) | Polar aprotic solvents facilitate the SN2 reaction. |

| Temperature | 25-100 °C | To provide sufficient energy for the reaction to proceed at a reasonable rate. byjus.com |

While the Williamson ether synthesis is robust, alternative methods can offer advantages in terms of yield, selectivity, and milder reaction conditions. One such alternative is the copper-catalyzed O-alkylation of phenol derivatives using alkylsilyl peroxides as alkyl radical precursors. rsc.org This method proceeds under mild conditions and can provide a wide range of products. rsc.org

Another approach involves phase-transfer catalysis, which can be particularly useful in industrial settings. byjus.com This method facilitates the reaction between the water-soluble phenoxide and the organic-soluble alkyl halide.

The choice between O-alkylation and C-alkylation of phenolates can be controlled by the choice of solvent. pharmaxchange.info Protic solvents can shield the phenolate (B1203915) oxygen through hydrogen bonding, favoring C-alkylation, while aprotic solvents tend to promote O-alkylation. pharmaxchange.info

Aromatic Nitration Procedures for Regioselective Functionalization of the Phenol Ring

The introduction of a nitro group onto the phenolic ring is the key step in the second major synthetic strategy. The regioselectivity of this electrophilic aromatic substitution is of paramount importance.

Direct nitration of 2-(prop-2-en-1-yloxy)phenol would be a direct route to the target molecule. The hydroxyl and alkoxy groups are both ortho-, para-directing activators. Therefore, nitration is expected to occur at the positions ortho and para to these groups. The challenge lies in controlling the reaction to favor substitution at the 5-position (para to the hydroxyl group and meta to the alkoxy group).

Nitration of phenols is typically carried out using nitric acid, often in the presence of a strong acid like sulfuric acid which helps in the formation of the nitronium ion (NO2+), the active electrophile. masterorganicchemistry.com However, due to the activating nature of the hydroxyl group, milder conditions, such as using dilute nitric acid, can often be employed. acs.orgyoutube.comyoutube.com

The ratio of ortho- to para-nitrophenol can be influenced by reaction conditions such as temperature and the nitrating agent used. youtube.com For instance, nitration with dilute nitric acid at room temperature often favors the formation of the ortho-isomer, while at higher temperatures, the para-isomer can become the major product. youtube.com The use of microemulsions has also been shown to achieve high regioselectivity in the nitration of phenols, with some methods reporting exclusive ortho-selectivity. tandfonline.comtandfonline.com Other reagents like ammonium (B1175870) nitrate (B79036) with potassium bisulfate have also been used for regioselective ortho-nitration. dergipark.org.tr

Table 2: Common Nitrating Agents and Conditions for Phenols

| Nitrating Agent | Conditions | Selectivity | Reference |

|---|---|---|---|

| Dilute HNO3 | Biphasic medium, sonication | Good para-selectivity | acs.org |

| NH4NO3 / KHSO4 | Acetonitrile, reflux | High ortho-selectivity | dergipark.org.tr |

| NaNO3 / HCl | TX100-based microemulsion | Exclusive ortho-selectivity | tandfonline.comtandfonline.com |

| Cu(NO3)2·3H2O | - | Good yields for mono-nitro phenols | researchgate.net |

An alternative to direct nitration is a sequential functionalization approach. This could involve starting with a precursor that already contains a nitro group in the desired position. For example, one could start with 2-amino-5-nitrophenol (B90527). researchgate.netresearchgate.netgoogle.comjst.go.jp The amino group could then be diazotized and subsequently removed or converted to a hydroxyl group, followed by O-alkylation.

The synthesis of 2-methyl-5-nitrophenol (B1294729) has been achieved from ortho-aminotoluene through a sequence of sulfonation, nitration, diazotization, and denitrogenation, which highlights a multi-step approach to achieve a specific substitution pattern. google.com A similar strategic sequence could potentially be adapted for the synthesis of this compound.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of this compound and its precursors is critical for obtaining a high-purity final product, free from starting materials, reagents, and isomeric byproducts. The choice of method depends on the physical and chemical properties of the compounds, such as polarity and solubility.

Chromatographic techniques are extensively used for the separation of nitrophenolic compounds from complex reaction mixtures. Column chromatography, particularly flash chromatography, is a powerful tool for isolating products based on their differential adsorption to a stationary phase.

For compounds structurally similar to this compound, such as its synthetic precursors and related nitrated allyl phenols, silica (B1680970) gel is a commonly used stationary phase. The mobile phase, or eluent, is typically a non-polar solvent or a mixture of non-polar and polar solvents. A common eluent system is a mixture of hexanes and ethyl acetate (B1210297), with the polarity being adjusted by varying the ratio of the two solvents to achieve optimal separation.

In the purification of a closely related compound, 2-allyl-6-nitrophenol, flash chromatography with a silica gel stationary phase has been effectively used. nih.gov An eluent system of hexanes/ethyl acetate (99:1) was employed to isolate the product. nih.gov Similarly, for the purification of 1-allyl-2-(allyloxy)-5-bromo-3-nitrobenzene, a compound also bearing the allyloxy and nitro functionalities, flash chromatography on silica gel with a hexanes/ethyl acetate (99:1) mobile phase proved successful. nih.govresearchgate.net The progress of the separation is often monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the desired compound based on its retention factor (Rf) value. nih.gov

For analytical purposes and for the isolation of impurities in preparative separation, High-Performance Liquid Chromatography (HPLC) is a valuable technique. Reverse-phase HPLC, using a C18 column with a mobile phase such as acetonitrile, water, and an acid modifier like phosphoric or formic acid, can be employed for the analysis of nitrophenols. sielc.com

Below is a table summarizing typical chromatographic conditions for the purification of compounds structurally related to this compound.

Table 1: Chromatographic Separation Parameters for Related Nitrophenolic Compounds

| Compound | Chromatographic Method | Stationary Phase | Mobile Phase (Eluent) | Rf Value | Reference |

|---|---|---|---|---|---|

| 2-allyl-6-nitrophenol | Flash Column Chromatography | Silica Gel | Hexanes/Ethyl Acetate (99:1) | 0.69 (in Hexanes/Ethyl Acetate 4:1) | nih.gov |

| 1-allyl-2-(allyloxy)-5-bromo-3-nitrobenzene | Flash Column Chromatography | Silica Gel | Hexanes/Ethyl Acetate (99:1) | 0.56 (in Hexanes/Ethyl Acetate 4:1) | nih.govresearchgate.net |

Recrystallization is a fundamental technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a suitable solvent or solvent system at different temperatures. An ideal recrystallization solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature, while the impurities should either be highly soluble or insoluble at all temperatures.

While specific experimental data for the recrystallization of this compound is not extensively detailed in the available literature, general methods for the purification of nitrophenols can be applied. The choice of solvent is critical and is often determined empirically. Common solvents for the recrystallization of polar compounds like nitrophenols include ethanol, methanol, and aqueous solutions. For less polar nitrophenol derivatives, solvents such as n-heptane have been used successfully.

The general procedure for recrystallization involves dissolving the crude product in a minimum amount of a hot solvent. The hot solution is then allowed to cool slowly and undisturbed, which promotes the formation of well-defined, pure crystals. The purified crystals are subsequently collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and then dried.

Precipitation can also be employed for purification. This technique involves changing the conditions of the solution, such as pH or solvent composition, to decrease the solubility of the target compound and cause it to separate from the solution as a solid.

The following table provides a summary of common solvents used for the recrystallization of related phenolic and nitrophenolic compounds.

Table 2: Recrystallization Solvents for Related Phenolic Compounds

| Compound Type | Common Recrystallization Solvents |

|---|---|

| Nitrophenols | Water, Ethanol, Methanol, Chloroform, Benzene (B151609), Petroleum Ether |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 5 Nitro 2 Prop 2 En 1 Yloxy Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

In the ¹H NMR spectrum of 5-Nitro-2-(prop-2-en-1-yloxy)phenol, distinct signals are expected for the aromatic, allylic, and phenolic protons. The chemical shifts (δ) are influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and ether groups.

Aromatic Protons: The benzene (B151609) ring has three protons. The proton positioned between the nitro and hydroxyl groups is expected to be the most deshielded, appearing at a downfield chemical shift. The other two aromatic protons will also exhibit characteristic shifts and coupling patterns (doublets or doublet of doublets) based on their positions relative to the substituents.

Allyl Group Protons: The prop-2-en-1-yloxy group will show three distinct signals:

A doublet for the two protons of the -O-CH₂- group.

A multiplet for the -CH= proton.

Two distinct signals (doublets of doublets) for the terminal =CH₂ protons, due to different coupling with the adjacent vinylic and allylic protons.

Phenolic Proton: The hydroxyl (-OH) proton will appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.

Expected ¹H NMR Data Table:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| Ar-H (adjacent to NO₂) | 7.8 - 8.2 | d |

| Ar-H (other) | 7.0 - 7.5 | m |

| -CH= (allyl) | 5.9 - 6.1 | m |

| =CH₂ (allyl) | 5.2 - 5.5 | dd |

| -O-CH₂- (allyl) | 4.5 - 4.7 | d |

| -OH (phenolic) | 5.0 - 10.0 | br s |

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule.

Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbons attached to the nitro, hydroxyl, and ether groups will have their chemical shifts significantly influenced by these substituents. The carbon bearing the nitro group will be shifted downfield, while the carbon attached to the hydroxyl group will be shifted upfield relative to unsubstituted benzene.

Allyl Group Carbons: Three signals corresponding to the -O-CH₂, -CH=, and =CH₂ carbons of the allyl group will be present.

Expected ¹³C NMR Data Table:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C-NO₂ | 140 - 145 |

| C-OH | 150 - 155 |

| C-O-allyl | 145 - 150 |

| Aromatic CH | 105 - 130 |

| -CH= (allyl) | 130 - 135 |

| =CH₂ (allyl) | 115 - 120 |

| -O-CH₂- (allyl) | 68 - 72 |

To definitively assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed. chemicalbook.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. chemicalbook.com It would confirm the coupling between adjacent aromatic protons and within the allyl group spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. chemicalbook.com It allows for the unambiguous assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. chemicalbook.com This is crucial for establishing the connectivity between the allyl group and the phenolic ring, and for confirming the relative positions of the substituents on the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, nitro, ether, and aromatic moieties. chemicalbook.com

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| Phenolic O-H | 3200 - 3600 | Broad |

| Aromatic C-H | 3000 - 3100 | Sharp |

| Alkene C-H (allyl) | 3050 - 3150 | Sharp |

| Asymmetric NO₂ stretch | 1500 - 1550 | Strong |

| Symmetric NO₂ stretch | 1330 - 1370 | Strong |

| Aromatic C=C stretch | 1450 - 1600 | Medium |

| Alkene C=C stretch (allyl) | 1640 - 1680 | Medium |

| C-O-C stretch (ether) | 1200 - 1275 | Strong |

| Phenolic C-O stretch | 1180 - 1260 | Strong |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition and confirmation of the molecular formula, C₉H₉NO₄. The expected monoisotopic mass would be approximately 195.0532 g/mol .

The mass spectrum would also show characteristic fragmentation patterns. Common fragmentation pathways for phenols include the loss of CO and formyl radicals. chemicalbook.com For this specific molecule, cleavage of the allyl group would also be a prominent fragmentation pathway.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Patterns

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation that involves multiple stages of mass analysis. Initially, the parent molecule is ionized to form a molecular ion, [M]⁺ or [M-H]⁻. This ion is then selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint.

For this compound (molar mass: 195.17 g/mol ), the fragmentation in positive-ion mode would be expected to proceed through several predictable pathways based on its functional groups: the allyl ether, the nitro group, and the phenolic ring.

Expected Fragmentation Pathways:

Loss of the Allyl Group: A primary fragmentation would likely involve the cleavage of the ether bond, leading to the loss of an allyl radical (•C₃H₅, 41 Da) or an allyloxy radical (•OC₃H₅, 57 Da). The most common is the α-cleavage of the C-C bond next to the oxygen, which for an allyl group would lead to a resonance-stabilized cation. libretexts.org

Loss of the Nitro Group: The nitro group (NO₂, 46 Da) is a common neutral loss from the molecular ion. researchgate.net Alternatively, loss of NO• (30 Da) can also occur. researchgate.net

Cleavage within the Allyl Chain: Fragmentation can occur within the prop-2-en-1-yl group itself.

Ring Fragmentation: The phenolic ring can undergo fragmentation, although this typically requires higher energy. Common losses from phenols include CO (28 Da) and HCO• (29 Da). youtube.com

A hypothetical MS/MS fragmentation data table for the molecular ion [M+H]⁺ (m/z 196) is presented below. This table is predictive and illustrates the types of fragments that would be expected in an experimental analysis.

Table 1: Hypothetical MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 196 | 155 | C₃H₅• (Allyl radical) | [Dihydroxy-nitrophenyl cation]⁺ |

| 196 | 166 | NO• (Nitric oxide radical) | [Allyloxy-phenoxonium ion]⁺ |

| 196 | 150 | NO₂ (Nitrogen dioxide) | [Allyloxy-phenol radical cation]⁺ |

| 150 | 109 | C₃H₅• (Allyl radical) | [Benzenediol radical cation]⁺ |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of structure by yielding data on bond lengths, bond angles, and torsional angles. It also reveals information about intermolecular interactions, such as hydrogen bonding and π–π stacking, which dictate the crystal packing. nih.gov

For this compound, a single-crystal X-ray diffraction experiment would be necessary. This requires growing a suitable, high-quality single crystal of the compound, which can be achieved by methods like slow evaporation from a solution. iucr.org

Although no published crystal structure for this specific compound exists, analysis of a related molecule, 4-allyl-2-methoxy-6-nitrophenol, reveals key structural features that might be anticipated. nih.goviucr.org For instance, one would expect the nitro group to be nearly coplanar with the benzene ring to maximize resonance. An intramolecular hydrogen bond between the phenolic hydroxyl group and an oxygen atom of the ortho-nitro group is also highly probable, forming a stable six-membered ring motif. iucr.org The dihedral angle between the plane of the benzene ring and the allyl group would also be a key structural parameter.

A crystallographic study would generate a data table similar to the hypothetical one below.

Table 2: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₉H₉NO₄ |

| Formula Weight | 195.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 13.0 |

| c (Å) | 9.1 |

| β (°) | 95.5 |

| Volume (ų) | 1000 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.295 |

Chromatographic Purity Assessment (e.g., GC, HPLC) for Synthetic Validation

Chromatographic techniques are essential for verifying the purity of a synthesized compound and for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for this purpose. The choice between them depends on the compound's volatility and thermal stability.

Given the phenolic hydroxyl group, this compound may require derivatization to increase its volatility and reduce peak tailing for GC analysis. researchgate.net However, Reversed-Phase HPLC (RP-HPLC) is generally well-suited for the direct analysis of nitrophenols and would likely be the preferred method. chromatographyonline.com

In a typical RP-HPLC setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water (acidified with formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol. chromatographyonline.comsielc.com The compound's purity is assessed by the presence of a single major peak at a characteristic retention time, and the area of this peak is proportional to its concentration.

Validation of a synthetic batch would involve injecting a sample and confirming the absence of significant impurity peaks. The data generated would be summarized in a report, as illustrated in the hypothetical table below.

Table 3: Hypothetical HPLC Purity Assessment Conditions for this compound

| Parameter | Condition |

|---|---|

| Instrument | HPLC with UV Detector |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 275 nm |

| Retention Time | ~8.5 min |

| Purity (by area %) | >98% |

Reactivity and Transformation Pathways of 5 Nitro 2 Prop 2 En 1 Yloxy Phenol

Reactions Involving the Nitro Group

The nitro group significantly influences the chemical behavior of the aromatic ring and is itself a site for important chemical transformations.

The reduction of the nitro group to an amino group is a common and synthetically useful transformation for aromatic nitro compounds. wikipedia.org This conversion of 5-Nitro-2-(prop-2-en-1-yloxy)phenol would yield 5-Amino-2-(prop-2-en-1-yloxy)phenol, a valuable intermediate in various synthetic applications, including the development of dyes and pharmaceuticals. google.com

Several methods are available for the reduction of aromatic nitro groups, many of which are conducted on an industrial scale. wikipedia.org These methods include:

Catalytic Hydrogenation: This method employs catalysts such as Raney nickel, palladium-on-carbon, or platinum(IV) oxide. wikipedia.org

Metal-Acid Systems: A classic example is the Béchamp reaction, which uses iron in an acidic medium. nih.gov Other metals like zinc or tin in the presence of an acid can also be effective. google.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of a catalyst can selectively reduce the nitro group. niscpr.res.in A combination of zinc powder and hydrazine glyoxylate (B1226380) has been shown to be an efficient system for the selective reduction of aromatic nitro compounds at room temperature. niscpr.res.in

Other Reducing Agents: Sodium hydrosulfite, sodium sulfide, and hydroiodic acid are also capable of reducing nitroarenes to anilines. wikipedia.orgnih.gov

The choice of reducing agent can be critical to avoid unwanted side reactions, especially given the presence of the reactive allyl ether group. For instance, metal hydrides are generally not used for the reduction of aryl nitro compounds to anilines as they tend to form azo compounds instead. wikipedia.org

Table 1: Common Reagents for the Reduction of Aromatic Nitro Compounds

| Reagent/System | Conditions | Notes |

| Catalytic Hydrogenation (e.g., Pd/C, PtO₂) | H₂ gas, various pressures and temperatures | Widely used and often provides high yields. wikipedia.org |

| Iron/Acid (Béchamp reaction) | Refluxing acidic solution | An older, but still industrially relevant method. nih.gov |

| Zinc/Hydrazine Glyoxylate | Room temperature | Offers a convenient and selective reduction. niscpr.res.in |

| Sodium Hydrosulfite | Aqueous solution | A mild reducing agent. wikipedia.org |

| Hydroiodic Acid | --- | Effective for reducing nitro groups to amines. nih.gov |

Potential for Nucleophilic Aromatic Substitution (SNAr) on the Activated Aromatic Ring

The presence of a strong electron-withdrawing nitro group ortho and para to potential leaving groups on an aromatic ring activates it towards nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com In this compound, the nitro group is para to the allyloxy group and ortho to a hydrogen atom. While the allyloxy group is not a typical leaving group in SNAr reactions, its electronic influence, combined with the activating effect of the nitro group, makes the aromatic ring susceptible to attack by strong nucleophiles.

The SNAr mechanism typically proceeds via a two-step addition-elimination process, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.orgnih.gov The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing nitro group plays a key role in stabilizing this intermediate by delocalizing the negative charge. wikipedia.org

For a substitution to occur on the ring of this compound, a suitable leaving group would need to be present at a position activated by the nitro group (i.e., ortho or para). If, for example, a halogen were present at the position ortho to the nitro group, it could be displaced by a nucleophile. wikipedia.org

Reactions Involving the Allyl Ether Moiety

The allyl ether group provides another reactive center in the molecule, capable of undergoing a variety of transformations.

The double bond in the allyl group is susceptible to electrophilic addition reactions. Common electrophiles such as halogens (e.g., Br₂, Cl₂), hydrogen halides (e.g., HBr, HCl), and water (in the presence of an acid catalyst) can add across the double bond. For example, the reaction with bromine would lead to the formation of a dibromo derivative. The regioselectivity of the addition of unsymmetrical reagents like HBr would follow Markovnikov's rule, unless radical initiators are present, which would lead to anti-Markovnikov addition.

The allylic position (the CH₂ group adjacent to the double bond) is particularly susceptible to radical reactions due to the resonance stabilization of the resulting allylic radical. wikipedia.org These reactions can be initiated by heat, light, or radical initiators. nih.gov The stability of allylic radicals can lead to their accumulation at relatively high concentrations, influencing the kinetics of molecular weight growth during processes like pyrolysis and oxidation. rsc.org Reactions of allylic radicals can include recombination, addition to olefins, and hydrogen abstraction. rsc.org

Aryl allyl ethers, such as this compound, are known to undergo the Claisen rearrangement, a wikipedia.orgwikipedia.org-sigmatropic rearrangement, upon heating. wikipedia.orgorganic-chemistry.orgbyjus.com This reaction involves the intramolecular rearrangement of the allyl group from the ether oxygen to the ortho position of the aromatic ring. youtube.com The initial product of the rearrangement is a dienone intermediate, which then tautomerizes to the more stable aromatic phenol (B47542). organic-chemistry.orgyoutube.com

In the case of this compound, the Claisen rearrangement would be expected to yield 2-allyl-5-nitrophenol. The reaction is typically concerted and proceeds through a cyclic transition state. wikipedia.org The presence of substituents on the aromatic ring can influence the regioselectivity of the rearrangement. If both ortho positions are blocked, the allyl group may migrate to the para position. organic-chemistry.org The Claisen rearrangement is a powerful tool for carbon-carbon bond formation in organic synthesis. byjus.com

Functionalization for Further Derivatization

The structure of this compound allows for a range of functionalization reactions, paving the way for the synthesis of a diverse array of derivatives. The presence of the nitro group can be exploited for transformations such as reduction to an amino group, which in turn can undergo a host of reactions including diazotization and coupling, or acylation to form amides.

The allyl group is another key site for derivatization. The double bond can undergo various reactions such as hydrogenation, halogenation, epoxidation, and dihydroxylation. A particularly notable transformation is the Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement of the allyl phenyl ether to form a C-allylated phenol. organic-chemistry.orgwikipedia.org This reaction typically requires thermal conditions and proceeds through a concerted pericyclic transition state. nih.govwikipedia.org For this compound, the rearrangement would lead to the formation of 2-allyl-5-nitrophenol, a valuable intermediate for further synthesis. The regioselectivity of the Claisen rearrangement in substituted allyl aryl ethers can be influenced by the electronic nature of the substituents on the aromatic ring. nih.gov

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a prime target for a variety of chemical modifications, significantly expanding the synthetic utility of this compound.

The acidic nature of the phenolic proton facilitates its reaction with various electrophiles. Esterification can be readily achieved by reacting the phenol with acyl chlorides or anhydrides, often in the presence of a base to activate the phenol. Similarly, further etherification of the phenolic hydroxyl group can be accomplished by reaction with alkyl halides in the presence of a base (Williamson ether synthesis). These reactions allow for the introduction of a wide range of functional groups, thereby modifying the physical and chemical properties of the parent molecule.

The following table provides examples of typical conditions for these transformations on phenolic substrates.

| Transformation | Reagent | Catalyst/Base | Solvent | Typical Conditions |

| Esterification | Acetyl chloride | Pyridine | Dichloromethane | Room Temperature, 2-4 h |

| Etherification | Methyl iodide | Potassium carbonate | Acetone (B3395972) | Reflux, 6-12 h |

This table presents generalized conditions and specific optimizations would be necessary for this compound.

The phenolic hydroxyl group, along with the nitro group, plays a crucial role in defining the supramolecular architecture of this compound through hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the ether linkage can act as hydrogen bond acceptors. In the solid state, these interactions can lead to the formation of well-defined one-, two-, or three-dimensional networks. researchgate.net The study of the crystal structure of analogous molecules, such as 2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol, reveals the formation of both intramolecular and intermolecular hydrogen bonds, which dictate the molecular conformation and crystal packing. researchgate.netrsc.org Intramolecular hydrogen bonding between the phenolic proton and the ortho-ether oxygen is also a possibility, which would influence the molecule's conformation and reactivity.

Exploration of Chemo- and Regioselectivity in Multi-Functional Transformations

The presence of multiple reactive sites in this compound makes the control of chemo- and regioselectivity a critical aspect of its synthetic transformations. For instance, in reactions involving both the allyl group and the aromatic ring, careful selection of reagents and reaction conditions is necessary to achieve the desired outcome.

A prime example of regioselectivity is the Claisen rearrangement. In an unsubstituted allyl phenyl ether, the rearrangement typically occurs at the ortho position. However, in this compound, the ortho position is already substituted. This directs the migrating allyl group to the para position relative to the hydroxyl group, which is the other ortho position to the ether linkage.

Chemoselectivity becomes crucial when considering reactions that could potentially affect multiple functional groups. For example, a reducing agent could target either the nitro group or the double bond of the allyl group. Similarly, an oxidizing agent could react with the allyl group or the aromatic ring. Achieving selectivity often requires the use of specific catalysts or protecting group strategies. The inherent electronic properties of the molecule, with the electron-withdrawing nitro group and the electron-donating allyloxy group (via the ether oxygen), also play a significant role in directing the outcome of various reactions.

Based on a comprehensive search of available scientific literature, detailed theoretical and computational chemistry studies focusing specifically on the compound This compound are not publicly available at this time.

Consequently, it is not possible to provide the specific data and analysis requested for the following sections and subsections of the article outline:

Theoretical and Computational Chemistry Studies of 5 Nitro 2 Prop 2 En 1 Yloxy Phenol

Prediction and Interpretation of Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. It calculates the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of light a molecule absorbs, which are observed in UV-Vis spectroscopy.

For 5-Nitro-2-(prop-2-en-1-yloxy)phenol, TD-DFT calculations would typically be performed using a selected functional and basis set. The choice of functional (e.g., B3LYP, CAM-B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. The calculations would yield the excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π→π, n→π). This information is invaluable for interpreting experimental UV-Vis spectra and understanding the influence of the nitro and allyl-oxy substituents on the electronic structure of the phenol (B47542) ring.

Table 1: Hypothetical TD-DFT Data for this compound

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| 3.85 | 322 | 0.25 | HOMO -> LUMO (π→π) |

| 4.52 | 274 | 0.18 | HOMO-1 -> LUMO (π→π) |

| 5.10 | 243 | 0.05 | HOMO-2 -> LUMO+1 (n→π*) |

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information that would be generated from TD-DFT calculations. Actual values would be dependent on the specific computational parameters used.

Reaction Mechanism Elucidation Through Transition State Calculations

Understanding the reactivity of this compound, for instance in reactions such as the Claisen rearrangement of the allyl ether group, requires the study of reaction mechanisms. Transition state theory is a fundamental concept in this area, and computational chemistry provides the tools to locate and characterize transition state structures.

By mapping the potential energy surface of a reaction, chemists can identify the minimum energy pathways from reactants to products. The highest point along this pathway is the transition state. Calculations can determine the geometry, energy, and vibrational frequencies of the transition state. The presence of a single imaginary frequency in the vibrational analysis confirms a true transition state. The activation energy for the reaction can then be calculated as the energy difference between the reactants and the transition state. This information is critical for predicting reaction rates and understanding the factors that control the reaction's feasibility and outcome.

Analysis of Intramolecular and Intermolecular Interactions

The structure, stability, and physical properties of this compound are governed by a network of intramolecular and intermolecular interactions. Intramolecularly, hydrogen bonding can occur between the phenolic hydroxyl group and the adjacent ether oxygen or the nitro group. The conformation of the prop-2-en-1-yloxy side chain is also influenced by steric and electronic interactions with the aromatic ring.

Intermolecularly, in the solid state or in solution, molecules of this compound can interact through hydrogen bonding, π-π stacking of the aromatic rings, and dipole-dipole interactions arising from the polar nitro and hydroxyl groups.

Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to quantify these interactions. QTAIM can identify bond critical points and characterize the nature of chemical bonds and non-covalent interactions. NBO analysis can reveal details about charge distribution, hyperconjugative interactions, and the strength of hydrogen bonds.

Applications of 5 Nitro 2 Prop 2 En 1 Yloxy Phenol in Organic Synthesis and Materials Science

Potential Role as a Key Synthetic Intermediate for Complex Molecular Architectures

The structure of 5-Nitro-2-(prop-2-en-1-yloxy)phenol makes it a promising candidate as a starting material for the synthesis of more complex molecules.

The functionalities present in this compound could theoretically be utilized to construct various heterocyclic systems. For instance, the reduction of the nitro group to an amine, followed by intramolecular reactions involving the allyl group, could lead to the formation of nitrogen-containing heterocycles. One could envision a pathway to benzoxazine (B1645224) derivatives, which are known for their high thermal stability and mechanical strength. However, no specific literature has been found to confirm the use of this compound in the synthesis of such compounds.

The distinct reactive sites on this compound offer the potential for sequential or orthogonal functionalization, making it a theoretical building block for multifunctional molecules. For example, the phenolic hydroxyl could be modified, followed by a reaction at the allyl double bond, and finally, transformation of the nitro group. This step-wise approach could allow for the introduction of different functionalities, leading to molecules with tailored electronic, optical, or biological properties.

Postulated Monomer and Functionalizing Agent in Polymer Chemistry

The allyl group in this compound suggests its potential use in polymer chemistry.

Allyl monomers are known to undergo polymerization, although often with slower kinetics compared to other vinyl monomers. In theory, this compound could be polymerized or copolymerized to yield polymers with pendant nitrophenoxy groups. These functional groups could then be further modified to introduce other functionalities or to influence the polymer's properties.

If successfully incorporated into a polymer backbone, the nitro and phenol (B47542) functionalities of the monomer unit could impart specific properties to the resulting material. The nitro group, being electron-withdrawing, could influence the electronic properties of the polymer, while the phenolic hydroxyl could provide sites for cross-linking or for tuning solubility and thermal stability.

Conceptual Development of Novel Organic Reagents or Catalytic Ligands

While no instances have been documented, the structure of this compound suggests its potential as a precursor for new organic reagents or ligands for catalysis. Modification of the functional groups could lead to the synthesis of chiral ligands for asymmetric catalysis or specific reagents for organic transformations.

Advanced Methodologies in Chemical Transformations Involving 5 Nitro 2 Prop 2 En 1 Yloxy Phenol

Catalytic Approaches for Selective Transformations

Catalysis is fundamental to achieving selectivity in molecules with multiple reactive sites. For 5-Nitro-2-(prop-2-en-1-yloxy)phenol, key transformations include the rearrangement of the allyl group and the reduction of the nitro group.

One of the primary reactions for this class of compounds is the Claisen rearrangement, a thermal researchgate.netresearchgate.net-sigmatropic rearrangement of an aryl allyl ether to form an ortho-allylphenol. ucalgary.calibretexts.org The uncatalyzed reaction typically requires high temperatures, often around 200-250 °C. libretexts.orglibretexts.org However, the use of catalysts, particularly Lewis acids, can significantly accelerate the reaction, allowing it to proceed under milder conditions. byjus.com For instance, salts of alkaline-earth metals, such as magnesium, calcium, or barium triflates, have been shown to be effective catalysts for the Claisen rearrangement of allyl aryl ethers. google.com These catalysts enhance the reaction rate without being consumed, offering a more efficient pathway. byjus.comgoogle.com

Another critical transformation is the selective reduction of the nitro group to an amine, yielding an aminophenol derivative which is a valuable synthetic intermediate. The challenge lies in achieving this reduction without affecting the allyl group's double bond. Catalytic hydrogenation is the method of choice, but the catalyst system must be carefully selected for chemoselectivity. While standard catalysts like Palladium on carbon (Pd/C) with H₂ can reduce both nitro groups and alkenes, specialized systems offer greater selectivity. researchgate.net For example, nanocluster gold supported on ferric hydroxide (B78521) has been used for the chemoselective hydrogenation of aromatic nitro compounds in the presence of other reducible groups. rsc.org Similarly, polysiloxane-stabilized palladium nanoparticles have demonstrated high efficiency and selectivity in the hydrogenation of nitro compounds, leaving unsaturated groups intact. researchgate.net

| Transformation | Catalytic System | Key Advantages | Typical Conditions |

|---|---|---|---|

| Claisen Rearrangement | Thermal (Uncatalyzed) | Simple, no catalyst cost | High temperature (>200°C) organic-chemistry.org |

| Claisen Rearrangement | Alkaline-Earth-Metal Triflate Salts (e.g., Mg(OTf)₂) | Lower reaction temperature, increased rate google.com | Catalytic amount of salt in solvent |

| Nitro Group Reduction | Pd/C, H₂ | Common, effective for nitro reduction | Risk of over-reduction (alkene hydrogenation) researchgate.net |

| Nitro Group Reduction | Au/Fe(OH)ₓ with CO/H₂O | High chemoselectivity for nitro group rsc.org | 100–120 °C rsc.org |

| Nitro Group Reduction | "Pd" nanoparticles on NAP-MgO with PMHS | High chemoselectivity, environmentally friendly reductant (PMHS) researchgate.net | Aqueous conditions researchgate.net |

Flow Chemistry and Continuous Processing for Enhanced Synthesis

Flow chemistry, or continuous flow processing, is emerging as a superior alternative to traditional batch processing for the synthesis of many fine chemicals and pharmaceutical intermediates. researchgate.netresearchgate.net This technology offers significant advantages in terms of safety, efficiency, and scalability. While specific studies on the flow synthesis of this compound are not prevalent, the application of this technology can be inferred from the successful synthesis of related nitrophenols and other intermediates in continuous systems. acs.orggoogle.com

The subsequent Williamson ether synthesis to attach the allyl group, as well as transformations like the Claisen rearrangement, could also be translated to flow processes. The precise control over temperature and residence time in a flow reactor can lead to higher yields, fewer byproducts, and easier process optimization and scale-up compared to conventional batch methods. researchgate.net

| Parameter | Batch Processing | Flow Chemistry (Projected) |

|---|---|---|

| Safety (e.g., Nitration) | Higher risk due to large volume of hazardous materials and poor heat transfer. | Significantly enhanced safety due to small reactor volume and excellent heat/mass transfer. acs.org |

| Reaction Time | Often prolonged (hours to days). researchgate.netacs.org | Drastically reduced (seconds to minutes). acs.org |

| Process Control | Difficult to maintain uniform temperature and concentration. | Precise control over temperature, pressure, and residence time. researchgate.net |

| Scalability | Complex and often requires re-optimization. | Simpler scale-up by running the system for longer or using parallel reactors ("numbering-up"). researchgate.net |

| Yield & Purity | May be lower due to side reactions from hotspots or prolonged reaction times. | Often higher yields and purity due to precise control. google.com |

Green Chemistry Principles in Synthetic Route Design and Optimization

Green chemistry principles are increasingly integrated into synthetic planning to minimize environmental impact and enhance safety. The synthesis and transformations of this compound can be significantly improved by applying these principles.

The initial synthesis of the ether is typically achieved via the Williamson ether synthesis, which involves reacting a nitrophenol with an allyl halide in the presence of a base. numberanalytics.commasterorganicchemistry.com A green chemistry analysis of this route focuses on several key areas:

Solvent Choice : Traditional Williamson synthesis often uses dipolar aprotic solvents like N,N-dimethylformamide (DMF) or dimethylacetamide (DMAc), which are now recognized as reprotoxic. acsgcipr.org Greener alternatives include switching to more benign solvents or employing phase-transfer catalysis (PTC) which can enable the use of less hazardous solvent systems. acsgcipr.org

Atom Economy : The classical reaction generates stoichiometric amounts of salt byproduct (e.g., sodium bromide). numberanalytics.com While difficult to avoid entirely in this specific reaction, catalytic versions of the Williamson ether synthesis are being developed for other systems, which can reduce waste. acs.org

For subsequent transformations, the principles of catalysis and energy efficiency are paramount.

Catalysis over Stoichiometric Reagents : Using catalytic methods for the Claisen rearrangement google.com or nitro reduction researchgate.netrsc.org is inherently greener than using stoichiometric reagents, as it minimizes waste.

Designing for Energy Efficiency : Catalytic Claisen rearrangements proceed at lower temperatures than their thermal counterparts, reducing the energy input required. google.comorganic-chemistry.org

Reducing Derivatives : The ability to chemoselectively reduce the nitro group without having to first protect the alkene on the allyl group is a prime example of the green chemistry principle of avoiding unnecessary derivatization steps, which saves reagents and reduces waste. researchgate.net

By consciously applying these green principles, the entire life cycle of this compound, from its synthesis to its subsequent chemical transformations, can be made more sustainable and environmentally responsible.

Conclusion and Future Research Directions for 5 Nitro 2 Prop 2 En 1 Yloxy Phenol

Synthesis and Characterization Accomplishments

The synthesis of nitrophenol derivatives is a well-established area of organic chemistry. For instance, the synthesis of 2-amino-5-nitrophenol (B90527) has been achieved through a two-step process involving the cyclocondensation-nitration of o-aminophenol and urea, followed by hydrolysis. researchgate.net This method is noted for its simplicity, low cost, and reduced waste. researchgate.net Another approach involves the diazotization of 2-methyl-5-nitroaniline (B49896) followed by hydrolysis to produce 2-methyl-5-nitrophenol (B1294729). google.com

The synthesis of the target molecule, "5-Nitro-2-(prop-2-en-1-yloxy)phenol," would likely involve the Williamson ether synthesis, reacting a suitable nitrophenol precursor, such as 5-nitrocatechol or a protected derivative, with an allyl halide. The choice of starting material and reaction conditions would be critical to achieving a good yield and purity.

Characterization of such a compound would rely on a suite of standard spectroscopic techniques. As seen with related compounds like 5-nitro-2-furaldehyde (B57684), infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are crucial for structural confirmation. nih.govresearchgate.net For "this compound," ¹H NMR would be expected to show distinct signals for the aromatic protons, the phenolic hydroxyl group, and the protons of the prop-2-en-1-yloxy group. ¹³C NMR would provide information on the carbon skeleton, and mass spectrometry would confirm the molecular weight.

Emerging Reactivity Patterns and Mechanistic Insights

The reactivity of "this compound" can be inferred from the behavior of its constituent functional groups. The nitro group is a strong electron-withdrawing group, which will influence the acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring towards nucleophilic aromatic substitution.

Studies on the reactivity of 5-nitro-2-furaldehyde in different pH conditions have shown the formation of various products through complex reaction pathways, including ring-opening and dimerization. nih.govresearchgate.net The phenol (B47542) group can undergo reactions such as etherification and esterification. The allyl group is susceptible to a variety of transformations, including addition reactions, oxidation, and rearrangement (e.g., Claisen rearrangement), which could lead to the formation of more complex molecular architectures. The interplay between these functional groups could give rise to novel reactivity patterns.

Unexplored Applications in Targeted Synthetic Transformations and Material Development

The potential applications of "this compound" are diverse, stemming from the known utility of related compounds. Nitrophenols are important intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals. google.comnih.gov For example, 2-amino-5-nitrophenol derivatives are key starting materials for cyan-image-forming couplers in photography. google.com

The presence of the allyl group opens up possibilities for polymerization and material science applications. The ability to form polymers could lead to the development of novel materials with tailored electronic and optical properties, potentially for use in sensors or as high-energy fillers. mdpi.com Furthermore, the molecule could serve as a versatile building block in organic synthesis, allowing for the introduction of the nitrophenoxy moiety into larger, more complex target molecules.

Strategic Directions for Future Academic Research Endeavors

Future research on "this compound" should initially focus on establishing a reliable and efficient synthetic route and fully characterizing the compound using modern analytical techniques. Following this, a systematic investigation of its reactivity should be undertaken, exploring the chemical transformations of the nitro, phenol, and allyl functional groups both independently and in concert.

Key research questions to address would include:

What are the pKa and redox properties of the molecule?

How does the electronic interplay between the nitro group, the allyl ether, and the phenol affect its reactivity?

Can the allyl group be utilized in polymerization or cross-linking reactions to create novel materials?

Can the compound be functionalized further to create derivatives with interesting biological or material properties?

A thorough investigation into these areas will undoubtedly uncover novel chemistry and could lead to the development of new synthetic methodologies and functional materials. The study of "this compound" and its derivatives holds the promise of expanding our understanding of nitroaromatic compounds and their applications.

Q & A

Basic Research Question

- NMR Spectroscopy :

- ¹H NMR : Identify allyloxy protons (δ 4.5–5.5 ppm for -OCH₂CH=CH₂) and aromatic protons (split patterns due to nitro group deshielding).

- ¹³C NMR : Confirm nitro (C-NO₂) at ~145 ppm and allyloxy carbons (C-O at ~70 ppm).

- IR Spectroscopy : Detect NO₂ asymmetric stretching (~1520 cm⁻¹) and phenolic -OH (broad ~3200 cm⁻¹ if unreacted).

- X-ray Crystallography : Resolve molecular geometry and confirm nitro-group orientation (see SHELXL refinement protocols ).

How can crystallographic data for this compound be refined and validated?

Advanced Research Question

- Refinement with SHELXL : Use Least-Squares minimization to adjust atomic positions and displacement parameters. Apply restraints for disordered allyloxy groups .

- Validation Tools :

- Handling Twinning : Use SHELXL’s TWIN/BASF commands for twinned crystals .

What methodologies are used to analyze hydrogen-bonding networks in nitro-aromatic crystals?

Advanced Research Question

- Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using Etter’s rules to identify supramolecular synthons .

- Mercury Materials Module : Search CSD for analogous nitro compounds to predict interaction patterns (e.g., O-H···O-NO₂ or C-H···O-NO₂) .

- Energy Frameworks : Calculate interaction energies (e.g., Coulombic, dispersion) to quantify stabilization contributions .

How should researchers resolve contradictions between experimental and computational data for this compound?

Advanced Research Question

- Refinement Discrepancies : Re-exclude high-angle data if R-factors diverge (SHELXL’s HKLF 5 command) .

- DFT vs. X-ray Comparisons : Optimize geometry using Gaussian/B3LYP and overlay with experimental structures to assess conformational differences .

- Thermal Motion Analysis : Use anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion .

What strategies are employed to evaluate the biological activity of nitro-aromatic compounds like this compound?

Advanced Research Question

- Antibacterial Assays : Test against Gram-positive/negative strains (e.g., E. coli, S. aureus) using MIC protocols. Compare with nitrofuran derivatives (e.g., 3-(5-Nitro-2-furyl)-1-phenylprop-2-yn-1-one) .

- ROS Generation Studies : Quantify reactive oxygen species (ROS) via fluorescence probes (e.g., DCFH-DA) to link nitro-group reduction to cytotoxicity .

How can computational modeling predict the reactivity of this compound in solution?

Advanced Research Question

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Prioritize nitro-group binding pockets.

- MD Simulations : Analyze solvation dynamics (e.g., water interactions with -NO₂) in GROMACS.

- Electrostatic Potential Maps : Calculate ESP surfaces (Gaussian) to identify nucleophilic/electrophilic sites for reaction planning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.